molecular formula C12H13Cl2NO4S B140603 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol CAS No. 126429-09-2

2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol

Cat. No. B140603
M. Wt: 338.2 g/mol
InChI Key: FDEUVCZXCFSQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol, also known as DCMOM or DCMOM-MA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxazoline family and is synthesized through a complex chemical process involving several steps. In

Mechanism Of Action

The mechanism of action of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. Specifically, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. By inhibiting HDACs, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol can alter the expression of genes involved in cell growth and division, leading to the death of cancer cells.

Biochemical And Physiological Effects

In addition to its anti-cancer activity, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been shown to have other biochemical and physiological effects. Studies have demonstrated that 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis (the growth of new blood vessels). 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol in lab experiments is its selective activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. Additionally, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to using 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol can be toxic to normal cells at high concentrations, which can limit its potential applications.

Future Directions

There are several future directions for research involving 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol. One area of interest is in the development of new drugs based on the structure of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol. By modifying the structure of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol, researchers may be able to create compounds with improved anti-cancer activity and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol and its potential applications in other areas, such as inflammatory diseases and infectious diseases. Finally, research is needed to explore the potential of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol as a diagnostic tool for cancer, particularly in combination with imaging techniques.

Synthesis Methods

The synthesis of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol involves several steps, starting with the reaction of 4-mesylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,5-dihydro-5-oxazolemethanol to form the oxazoline ring. Finally, the dichloromethyl group is introduced via a reaction with chloroform and triethylamine. The resulting compound is purified through column chromatography to obtain pure 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol.

Scientific Research Applications

2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been shown to have potent anti-cancer activity, particularly against breast cancer cells. Additionally, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been investigated for its potential use as a diagnostic tool for cancer, as it can selectively target cancer cells and be detected using imaging techniques.

properties

CAS RN

126429-09-2

Product Name

2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol

Molecular Formula

C12H13Cl2NO4S

Molecular Weight

338.2 g/mol

IUPAC Name

[2-(dichloromethyl)-5-(4-methylsulfonylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C12H13Cl2NO4S/c1-20(17,18)8-4-2-7(3-5-8)10-9(6-16)15-12(19-10)11(13)14/h2-5,9-11,16H,6H2,1H3

InChI Key

FDEUVCZXCFSQEE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C(Cl)Cl)CO

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C(Cl)Cl)CO

synonyms

2-(DICHLOROMETHYL)-4,5-DIHYDRO-5-(4-MESYLPHENYL)OXAZOL-4-YLMETHANOL

Origin of Product

United States

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